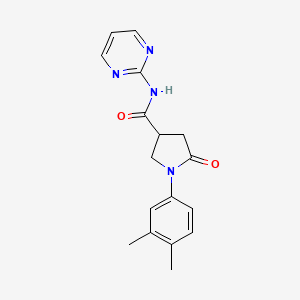![molecular formula C19H18FN5O4S B11167814 3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11167814.png)
3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through sulfonylation reactions, which involve the use of sulfonyl chlorides and appropriate bases.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzotriazinone core.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs.
Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one
- **2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
Uniqueness
3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its benzotriazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18FN5O4S |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C19H18FN5O4S/c20-14-5-7-15(8-6-14)30(28,29)24-11-9-23(10-12-24)18(26)13-25-19(27)16-3-1-2-4-17(16)21-22-25/h1-8H,9-13H2 |
InChI Key |
GIITWYPVVSIKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11167735.png)
![1-butyl-N-{4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167741.png)
![Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B11167745.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167764.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11167765.png)

![N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11167772.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167778.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B11167781.png)

![6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11167789.png)

![3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11167796.png)

